molecular formula C14H16ClN3O2S2 B2657454 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 850937-48-3

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2657454
CAS No.: 850937-48-3
M. Wt: 357.87
InChI Key: VSISXXIZZNUZKP-UHFFFAOYSA-N
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Description

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a piperidine ring

Scientific Research Applications

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the 5-chlorothiophene-2-yl intermediate: This step involves the chlorination of thiophene to introduce the chlorine atom at the 5-position.

    Synthesis of the 1,3,4-oxadiazole ring: The intermediate is then reacted with appropriate reagents to form the oxadiazole ring. This often involves the use of hydrazine derivatives and carboxylic acids.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperidine ring introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-pyrrolidin-1-ylethanone

Uniqueness

The uniqueness of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the presence of the 2-methylpiperidin-1-yl group.

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-9-4-2-3-7-18(9)12(19)8-21-14-17-16-13(20-14)10-5-6-11(15)22-10/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSISXXIZZNUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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